molecular formula C10H11NO2 B6618824 5,6,7,8-tetrahydroquinoline-4-carboxylic acid CAS No. 854864-18-9

5,6,7,8-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B6618824
CAS No.: 854864-18-9
M. Wt: 177.20 g/mol
InChI Key: JXVNDNKYPJNLGX-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure that is partially saturated, specifically at the 5, 6, 7, and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinoline-4-carboxylic acid typically involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction proceeds under specific conditions, often requiring the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reaction conditions, ensuring consistent quality and yield, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can further saturate the quinoline ring or reduce other functional groups present.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Can involve reagents like halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 5,6,7,8-Tetrahydroquinoline-4-carboxylic acid is unique due to its partially saturated quinoline ring, which imparts distinct chemical and biological properties compared to fully aromatic quinoline derivatives. This partial saturation can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVNDNKYPJNLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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